molecular formula C26H18Cl2N2O4 B7467795 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide

Cat. No. B7467795
M. Wt: 493.3 g/mol
InChI Key: XSEYOVVDKGMMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide, also known as DCB-M, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCB-M is a member of the benzamide family of compounds, which are known to have a variety of biological activities. In

Mechanism of Action

The exact mechanism of action of 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the immune system, by increasing the production of certain cytokines that are involved in immune function.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-cancer activity against a variety of cancer cell lines. However, there are also some limitations to its use. 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has not been extensively studied in animal models, and its long-term toxicity and safety have not been fully evaluated.

Future Directions

There are many potential future directions for research on 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide. One promising area of research is in the development of new cancer treatments. 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has shown potent anti-cancer activity, and further research may lead to the development of new cancer drugs. In addition, 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide may have potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Further research is needed to fully understand the potential applications of 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide in scientific research.

Synthesis Methods

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method typically involves the use of reagents such as 3-cyano-4,5-bis(4-methoxyphenyl)furan-2-carboxylic acid, 3,4-dichloroaniline, and thionyl chloride. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted to 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide through a series of chemical reactions.

Scientific Research Applications

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of a variety of other diseases.

properties

IUPAC Name

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N2O4/c1-32-18-8-3-15(4-9-18)23-20(14-29)26(30-25(31)17-7-12-21(27)22(28)13-17)34-24(23)16-5-10-19(33-2)11-6-16/h3-13H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYOVVDKGMMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide

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